N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide
Description
N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexyl ring with two hydroxyl groups and an acetamide group linked to a methoxyphenyl moiety. The stereochemistry of the cyclohexyl ring is specified as (3S,4R), indicating the spatial arrangement of the hydroxyl groups.
Properties
IUPAC Name |
N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-21-13-5-2-11(3-6-13)9-22-10-16(20)17-12-4-7-14(18)15(19)8-12/h2-3,5-6,12,14-15,18-19H,4,7-10H2,1H3,(H,17,20)/t12?,14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQXWHFHLOPARR-UCWKZMIHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(=O)NC2CCC(C(C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COCC(=O)NC2CC[C@H]([C@H](C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to start with the cyclohexyl ring, introducing the hydroxyl groups through selective oxidation reactions. The methoxyphenyl moiety can be introduced via etherification reactions, followed by the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of flow microreactor systems, which provide efficient and sustainable synthesis conditions. These systems allow for precise control over reaction parameters, leading to improved reaction efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide involves its interaction with specific molecular targets. The hydroxyl groups and the acetamide moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group can participate in hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-hydroxyphenyl)methoxy]acetamide
- N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-ethoxyphenyl)methoxy]acetamide
- N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methylphenyl)methoxy]acetamide
Uniqueness
N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-[(4-methoxyphenyl)methoxy]acetamide is unique due to its specific stereochemistry and the presence of both hydroxyl and methoxy groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
